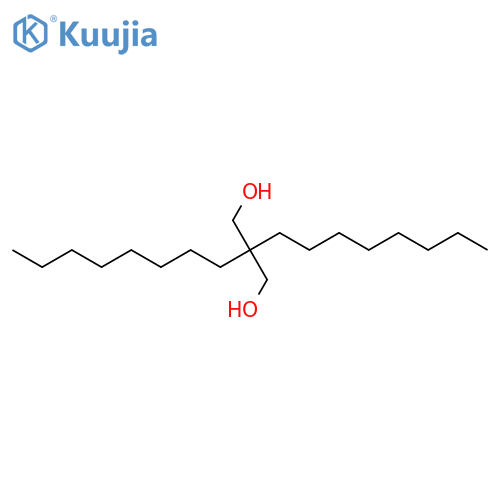Cas no 106868-09-1 (2,2-Di-N-octyl-1,3-propanediol)

106868-09-1 structure
商品名:2,2-Di-N-octyl-1,3-propanediol
CAS番号:106868-09-1
MF:C19H40O2
メガワット:300.519706726074
MDL:MFCD03844790
CID:127343
PubChem ID:87569226
2,2-Di-N-octyl-1,3-propanediol 化学的及び物理的性質
名前と識別子
-
- 1,3-Propanediol,2,2-dioctyl-
- 2,2-Di-n-octyl-1,3-propanediol
- 2,2-dioctylpropane-1,3-diol
- 1,3-Dihydroxy-2,2-di-n-octylpropane
- 2,2-dioctyl-1,3-propanediol
- 2,2-dioctylpropan-1,3-diol
- D2842
- 9,9-Bis(hydroxymethyl)heptadecane
- 9,9-Bis(hydroxymethyl)heptadecane 1,3-Dihydroxy-2,2-di-n-octylpropane
- ST51045485
- AS-59114
- 106868-09-1
- MFCD03844790
- AKOS024390328
- CS-0097225
- DTXSID50447421
- T70055
- 2,2-Di-n-octyl-1,3-propanediol, >/=95%
- SCHEMBL182466
- NFPNQEAEXIXGNY-UHFFFAOYSA-N
- 2,2-Di-N-octyl-1,3-propanediol
-
- MDL: MFCD03844790
- インチ: 1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3
- InChIKey: NFPNQEAEXIXGNY-UHFFFAOYSA-N
- ほほえんだ: OCC(CO)(CCCCCCCC)CCCCCCCC
計算された属性
- せいみつぶんしりょう: 300.30300
- どういたいしつりょう: 300.302830514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 16
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 7.3
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 0.891
- ふってん: 424.3°C at 760 mmHg
- フラッシュポイント: 180.9°C
- 屈折率: 1.464
- PSA: 40.46000
- LogP: 5.45860
2,2-Di-N-octyl-1,3-propanediol セキュリティ情報
2,2-Di-N-octyl-1,3-propanediol 税関データ
- 税関コード:2905399090
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
2,2-Di-N-octyl-1,3-propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D679158-50mg |
2,2-Di-N-octyl-1,3-propanediol |
106868-09-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D747831-5g |
2,2-Dioctylpropane-1,3-diol |
106868-09-1 | 95.0% | 5g |
$260 | 2024-06-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2842-1G |
2,2-Di-n-octyl-1,3-propanediol |
106868-09-1 | >95.0%(GC) | 1g |
¥560.00 | 2024-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LW206-1g |
2,2-Di-N-octyl-1,3-propanediol |
106868-09-1 | 95.0%(GC) | 1g |
¥958.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LW206-200mg |
2,2-Di-N-octyl-1,3-propanediol |
106868-09-1 | 95.0%(GC) | 200mg |
¥317.0 | 2022-05-30 | |
| Chemenu | CM394663-1g |
2,2-Di-n-octyl-1,3-propanediol |
106868-09-1 | 95%+ | 1g |
$150 | 2023-02-03 | |
| Ambeed | A893829-5g |
2,2-Dioctylpropane-1,3-diol |
106868-09-1 | 95% | 5g |
$231.0 | 2024-04-26 | |
| Aaron | AR003G10-5g |
2,2-Dioctylpropane-1,3-diol |
106868-09-1 | 5g |
$318.00 | 2023-12-16 | ||
| 1PlusChem | 1P003FSO-5g |
2,2-Dioctylpropane-1,3-diol |
106868-09-1 | >95.0%(GC) | 5g |
$444.00 | 2025-02-19 | |
| A2B Chem LLC | AB59640-1g |
2,2-Di-n-octyl-1,3-propanediol |
106868-09-1 | >95.0%(GC) | 1g |
$207.00 | 2024-04-20 |
2,2-Di-N-octyl-1,3-propanediol 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
3. Book reviews
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
106868-09-1 (2,2-Di-N-octyl-1,3-propanediol) 関連製品
- 4415-73-0([1-(hydroxymethyl)cyclobutyl]methanol)
- 10547-96-3(2,2-Dihydroxy-2,2-diisobutylpropane)
- 2612-28-4(2-Propylpropane-1,3-diol)
- 25462-23-1(2-N-Pentylpropane-1,3-diol)
- 2612-26-2(2-N-Butylpropane-1,3-diol)
- 115-76-4(2,2-diethylpropane-1,3-diol)
- 77-99-6(Ethyl-2-(hydroxymethyl)-1,3-propanediol)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:106868-09-1)2,2-Di-N-octyl-1,3-propanediol

清らかである:99%
はかる:5g
価格 ($):208.0